MS-0022

Hedgehog signaling Smoothened antagonist cancer cell signaling

For Hedgehog pathway researchers requiring a SMO antagonist with potency between cyclopamine and GDC-0449, MS-0022 (IC50=100 nM) offers bifunctional inhibition at SMO (low nM) and SUFU (low µM). • Intermediate potency ideal for dose-response studies avoiding complete suppression artifacts • Dual mechanism: reduces nuclear Gli1 in Sufu-/- MEF cells more effectively than cyclopamine or GDC-0449 at 20 µM • Only 8-methylimidazo[1,2-a]pyridine benzamide with documented in vivo efficacy & bioavailability (SUIT-2 xenografts)

Molecular Formula C21H16BrN3O
Molecular Weight 406.3 g/mol
Cat. No. B1676849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS-0022
Synonyms2-bromo-N-(4-(8-methylimidazo(1,2-a)pyridin-2-yl)phenyl)benzamide
MS 0022
MS-0022
MS0022
Molecular FormulaC21H16BrN3O
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C21H16BrN3O/c1-14-5-4-12-25-13-19(24-20(14)25)15-8-10-16(11-9-15)23-21(26)17-6-2-3-7-18(17)22/h2-13H,1H3,(H,23,26)
InChIKeyXUGIXXRHNRJQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (MS-0022): SMO Antagonist for Hedgehog Pathway Research


2-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, also designated as MS-0022 (CAS 691392-89-9), is a synthetic small-molecule Smoothened (SMO) antagonist that inhibits Hedgehog (Hh) signaling. The compound features an 8-methylimidazo[1,2-a]pyridine core linked via a phenyl ring to a 2-bromobenzamide moiety, with a molecular weight of 406.3 g/mol and a computed LogP (cLogP) of 5.44 [1]. MS-0022 was identified through focused diversity library screening and has been characterized for its inhibition of Hh pathway activity at the SMO receptor level in the low nanomolar range, with additional downstream inhibitory activity at Suppressor of Fused (SUFU) in the low micromolar range [1] [2].

Why Generic 2-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Substitution with Imidazopyridine Analogs Fails: Structural Determinants of SMO Antagonism


Minor structural modifications to the 2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide scaffold dramatically alter SMO antagonistic potency, with IC50 values spanning from 100 nM to >20,000 nM across structurally similar analogs [1] [2]. The 2-bromophenyl moiety and the 8-methylimidazo[1,2-a]pyridine core are both essential for low nanomolar activity: replacement of the 2-bromophenyl group with methyl or 2-propyl reduces potency by >200-fold (IC50 >20,000 nM), while substitution of the 8-methylimidazo[1,2-a]pyridine core with alternative heterocycles yields 8- to 100-fold reductions in activity (IC50 800–10,000 nM) [1]. Within the chemotype series, alterations to the bromine position (2-bromophenyl vs. 3-chlorophenyl), methyl substitution patterns, or core nitrogen positioning produce IC50 variations from 161 nM to >10,000 nM [2]. These data demonstrate that generic substitution within this chemotype cannot be assumed to preserve functional activity.

MS-0022 (2-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) Quantified Differentiation: Head-to-Head Comparative Data for Procurement Decisions


Shh-L2 Cell-Based Hh Pathway Inhibition: IC50 Comparison of MS-0022 Versus Cyclopamine and GDC-0449 (Vismodegib)

In Shh-activated Shh-Light II (Shh-L2) reporter cells after 48 hours of treatment, MS-0022 exhibited an IC50 of 100 nM for Hedgehog pathway inhibition [1]. Under identical assay conditions, the reference SMO antagonist cyclopamine exhibited an IC50 of 210 nM, while the clinically approved SMO antagonist GDC-0449 (vismodegib) exhibited an IC50 of 30 nM [1] [2]. MS-0022 thus demonstrates 2.1-fold greater potency than cyclopamine (100 nM vs. 210 nM) but 3.3-fold lower potency than GDC-0449 (100 nM vs. 30 nM) in this cellular pathway inhibition assay.

Hedgehog signaling Smoothened antagonist cancer cell signaling

SMO Target Engagement: BODIPY-Cyclopamine Competition Binding IC50 Comparison Among MS-0022 Chemotype Analogs

Target engagement at the SMO receptor was evaluated via competition with BODIPY-cyclopamine, a fluorescent SMO ligand. MS-0022 competed with BODIPY-cyclopamine binding with an IC50 of 259 nM [1]. Two structurally close analogs, MS-0032 (2-fluorophenyl substitution replacing 2-bromophenyl) and MS-0033 (4-methoxyphenyl substitution), exhibited IC50 values of 93 nM and 287 nM, respectively, in the same binding assay [1]. The 2-bromo substitution in MS-0022 yields intermediate binding affinity (259 nM) compared to the 2-fluoro analog (93 nM, 2.8× higher affinity) and the 4-methoxy analog (287 nM, 1.1× lower affinity).

target engagement receptor binding SMO pharmacology

Cell Growth Inhibition in Tumor Cell Lines: Differential Efficacy of MS-0022 Versus Cyclopamine and GDC-0449 at 10 µM

In a 4-day MTS assay across four tumor cell lines (PANC-1 pancreatic adenocarcinoma, SUIT-2 pancreatic adenocarcinoma, PC-3 prostate cancer, and FEMX melanoma), treatment with 10 µM MS-0022 reduced cell growth by 40–70% [1]. In contrast, cyclopamine and GDC-0449 at the same 10 µM concentration exhibited no significant growth inhibition in these cell lines [1]. Notably, in SUIT-2 cells, MS-0022, cyclopamine, and GDC-0449 all reduced GLI1 mRNA levels, but only MS-0022 reduced cell growth [2]. Similarly, in PC-3 cells, both MS-0022 and GDC-0449 reduced GLI1 mRNA levels, yet only MS-0022 reduced growth [2].

tumor cell proliferation pancreatic cancer prostate cancer

Hh Pathway Inhibition Downstream of SUFU: MS-0022 Bifunctional Activity Versus Cyclopamine and GDC-0449

In Sufu−/− MEF cells, where SMO antagonism alone is insufficient to block Hh signaling due to constitutive pathway activation downstream of SUFU, MS-0022 at 5–20 µM reduced nuclear Gli1 staining intensity in a dose-dependent manner after 48 hours of treatment [1]. At 20 µM, MS-0022 produced a greater reduction in the nuclear-to-cytoplasmic Gli1 staining ratio than cyclopamine (20 µM) and GDC-0449 (20 µM) under identical conditions [1]. Quantification of total Gli1 staining intensity (nuclear plus cytoplasmic) showed that MS-0022 at 20 µM reduced overall Gli1 protein levels more substantially than cyclopamine (20 µM) and GDC-0449 (20 µM) [1].

SUFU Gli1 Hedgehog pathway downstream signaling

In Vivo Tumor Growth Delay: SUIT-2 Xenograft Stromal Gli1 Reduction by MS-0022

In SUIT-2 pancreatic adenocarcinoma xenografts in mice, MS-0022 treatment led to a transient delay of tumor growth that correlated with a reduction of stromal Gli1 levels in vivo [1]. The study documented in vivo efficacy and bioavailability of MS-0022, demonstrating that the compound reaches tumor tissue and modulates Hh pathway activity in a physiologically relevant setting [1]. While direct comparator data for cyclopamine and GDC-0449 in the same xenograft model are not reported in this study, the demonstration of in vivo pathway modulation distinguishes MS-0022 from structurally similar analogs (e.g., MS-0014–MS-0018) that lack both in vitro potency (IC50 >800 nM to >20,000 nM) and characterized in vivo activity [2].

xenograft model pancreatic adenocarcinoma in vivo efficacy

Structure-Activity Relationship: 8-Methylimidazo[1,2-a]pyridine Core Necessity for Potent SMO Antagonism

Systematic deletion and substitution analysis of the MS-0022 scaffold reveals the 8-methylimidazo[1,2-a]pyridine core as essential for nanomolar SMO antagonism [1]. Replacement of this core with propyl (MS-0014) reduces IC50 from 100 nM to 10,000 nM (100-fold decrease). Substitution with 6-morpholinopyridazin-3-yl (MS-0015) yields IC50 = 800 nM (8-fold decrease), while (6-phenylpyrimidin-4-yl)amino (MS-0016) gives IC50 = 2,000 nM (20-fold decrease) [1]. Within analogs retaining the core, the 2-bromophenyl group is also critical: replacement with methyl (MS-0011) or 2-propyl (MS-0012) results in IC50 >20,000 nM (>200-fold decrease) [1].

SAR medicinal chemistry scaffold optimization

MS-0022 (2-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) Optimal Application Scenarios Based on Quantitative Evidence


Hedgehog Pathway Pharmacological Tool Requiring Intermediate SMO Antagonist Potency

MS-0022 (IC50 = 100 nM in Shh-L2 cells) is optimally deployed when researchers require a SMO antagonist with potency intermediate between the weaker natural product cyclopamine (IC50 = 210 nM) and the high-potency clinical compound GDC-0449 (IC50 = 30 nM) [1] [2]. This intermediate potency profile is valuable for dose-response studies where complete pathway suppression at low concentrations (as with GDC-0449) may mask subtle biological effects, or where cyclopamine's weaker activity necessitates prohibitively high concentrations.

Investigating SMO-Independent or SUFU-Downstream Hedgehog Pathway Inhibition

MS-0022 demonstrates bifunctional Hh pathway inhibition—antagonizing SMO in the low nanomolar range while also inhibiting downstream signaling at SUFU in the low micromolar range [1]. In Sufu−/− MEF cells, MS-0022 (20 µM) produces greater reduction of nuclear Gli1 than cyclopamine (20 µM) or GDC-0449 (20 µM) [2]. This dual mechanism makes MS-0022 uniquely suited for studies of Hh pathway regulation downstream of SMO, including contexts where SMO inhibition alone fails due to constitutive pathway activation at the SUFU level.

Tumor Cell Growth Inhibition Studies in Pancreatic, Prostate, and Melanoma Models

In PANC-1, SUIT-2, PC-3, and FEMX tumor cell lines, MS-0022 (10 µM) reduces growth by 40–70% over 4 days, whereas cyclopamine and GDC-0449 at the same concentration show no significant growth inhibition [1]. In SUIT-2 and PC-3 cells specifically, MS-0022 reduces cell growth while cyclopamine and GDC-0449 do not, despite all three compounds reducing GLI1 mRNA levels [2]. Researchers studying the disconnect between Hh pathway transcriptional output and cell proliferation in these tumor types should prioritize MS-0022 over other SMO antagonists.

In Vivo Hedgehog Pathway Modulation and Xenograft Studies

MS-0022 is the only compound from the 8-methylimidazo[1,2-a]pyridine benzamide chemotype series with documented in vivo efficacy and bioavailability [1]. It produces transient tumor growth delay and reduces stromal Gli1 levels in SUIT-2 pancreatic adenocarcinoma xenografts [1]. Structurally similar analogs (MS-0014–MS-0018) with IC50 values ranging from 800 nM to >20,000 nM lack reported in vivo activity [2]. For in vivo Hedgehog pathway studies, MS-0022 is the only viable candidate from this chemotype.

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